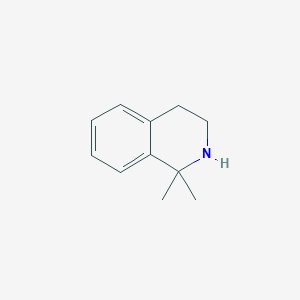

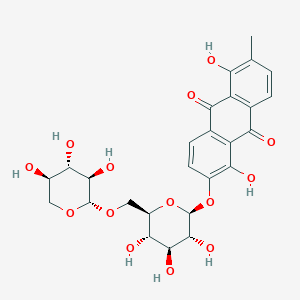

![molecular formula C7H7N3 B1596321 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4999-42-2](/img/structure/B1596321.png)

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine

概要

説明

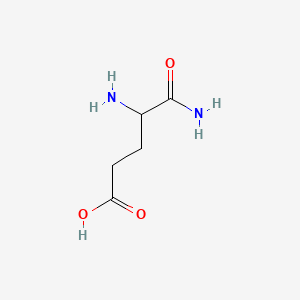

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound . It belongs to the class of triazolopyridine compounds . The empirical formula is C6H8ClN5 and the molecular weight is 185.61 .

Synthesis Analysis

The synthesis of this compound involves several steps . An intermediate was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method, and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine was prepared in two steps with an improved yield of 55.5% . The synthesis also involves the Buchwald–Hartwig cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cc1ccnc2nc(N)nn12 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For example, the Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C6H8ClN5 and the molecular weight is 185.61 .科学的研究の応用

Synthesis Methods

7-Methyl-[1,2,4]triazolo[1,5-a]pyridine and its derivatives are synthesized using various methods, emphasizing the importance of this compound in chemical research. For instance, Zheng et al. (2014) demonstrated a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for direct metal-free oxidative N-N bond formation (Zheng et al., 2014). Similarly, Huntsman and Balsells (2005) presented a method for the general synthesis of [1,2,4]Triazolo[1,5-a]pyridines, focusing on compounds without substituents on the 2-position, prepared from 2-aminopyridines (Huntsman & Balsells, 2005).

Structural and Molecular Studies

Studies on the structural features of this compound derivatives have been conducted to understand their molecular structure and interactions. Gumus et al. (2018) examined the molecular structure and theoretical (HF and DFT) studies of a specific derivative, providing insights into its structural characteristics and surface properties (Gumus et al., 2018).

Biological Activities

The compound and its derivatives have shown a range of biological activities. For example, Suresh, Lavanya, and Rao (2016) synthesized novel derivatives and evaluated their antimicrobial activity, indicating significant biological activity against various microorganisms (Suresh, Lavanya, & Rao, 2016). Moreover, Esteban-Parra et al. (2020) reported on the anti-diabetic and anti-parasitic properties of zinc coordination compounds based on a 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine ligand, highlighting its potential biomedical applications (Esteban-Parra et al., 2020).

Pharmaceutical Applications

The compound's derivatives have been investigated for potential pharmaceutical applications. For example, Massari et al. (2017) developed an efficient synthesis of derivatives with the potential to inhibit influenza virus RNA polymerase, indicating the compound's relevance in antiviral research (Massari et al., 2017).

Miscellaneous Applications

In other applications, the compound has been used in the synthesis of luminescent materials, as explored by Esteban-Parra et al. (2020), who reported on the formation of a triazolopyrimidine derivative ligand and its use in luminescent coordination compounds (Esteban-Parra et al., 2020).

作用機序

While the specific mechanism of action for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is not mentioned in the search results, compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Safety and Hazards

The safety information for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine indicates that it has hazard statements H302 and H317, which correspond to “Harmful if swallowed” and “May cause an allergic skin reaction” respectively . The precautionary statements include P280, which means "Wear protective gloves/protective clothing/eye protection/face protection" .

将来の方向性

The future directions for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine could involve further exploration of its potential biological activities and applications in medicinal chemistry . Additionally, improvements in the synthesis process, such as increasing yield and simplifying the work-up process, could also be areas of future research .

特性

IUPAC Name |

7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQAWIQBHIFTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964482 | |

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4999-42-2 | |

| Record name | 4999-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

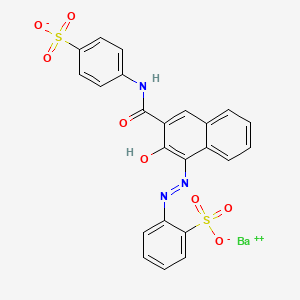

![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)

![(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1596255.png)